molecular formula C12H15NO3 B3101730 Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester CAS No. 1398512-13-4

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester

Cat. No.: B3101730
CAS No.: 1398512-13-4
M. Wt: 221.25 g/mol
InChI Key: AZAFKJXSVRFGNK-SECBINFHSA-N
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Description

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester typically involves the reaction of acetic acid derivatives with ethyl esters under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the functional groups involved .

Scientific Research Applications

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-oxo-2-[[(1R)-1-phenylethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFKJXSVRFGNK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N[C@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester
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Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester

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